molecular formula C12H10ClN5 B8375647 (2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine

(2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine

Cat. No. B8375647
M. Wt: 259.69 g/mol
InChI Key: GWEOBKYRGURQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine is a useful research compound. Its molecular formula is C12H10ClN5 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-chloroquinazolin-4-yl)-(5-methyl-2H-pyrazol-3-yl)-amine

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-7-6-10(18-17-7)15-11-8-4-2-3-5-9(8)14-12(13)16-11/h2-6H,1H3,(H2,14,15,16,17,18)

InChI Key

GWEOBKYRGURQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1H-quinazoline-2,4-dione (10.0 g, 61.7 mmol) in POCl3 (60 mL, 644 mmol) and N,N-dimethylaniline (8 mL, 63.1 mmol) was heated under reflux for 2 h. The excess POCl3 was removed in vacuo, the residue poured into ice, and the resulting precipitate collected by filtration. The crude solid product 2,4-dichloro-quinazoline (6.5 g, 53% yield) was washed with water and dried under vacuum for next step use without further purification. To a solution of the 2,4-dichloro-quinazoline (3.3 g, 16.6 mmol) in anhydrous ethanol (150 mL) was added 5-methyl-1H-pyrazol-3-yl amine (3.2 g, 32.9 mmol) and the resulting mixture was stirred at room temperature for 4 hours. The resulting precipitate was collected by filtration, washed with ethanol, and dried under vacuum to afford 4.0 g (93% yield) of (2-chloro-quinazolin-4-yl)-(5-methyl-1H-pyrazol-3-yl)-amine which was used in the next step without further purification. To a solution of the (2-chloro-quinazolin-4-yl)-(5-methyl-1H-pyrazol-3-yl)-amine (50 mg, 0.19 mmol) in DMF (1.0 mL) was added m-tolyl boronic acid (0.38 mmol), 2M Na2CO3 (0.96 mmol), and tri-t-butylphosphine (0.19 mmol). The flask was flushed with nitrogen and the catalyst PdCl2(dppf) (0.011 mmol) added in one portion. The reaction mixture was then heated at 80° C. for 10 hours, cooled to room temperature, and poured into water (2 mL). The resulting precipitate was collected by filtration, washed with water, and purified by HPLC to afford III-50 as a pale yellow solid (61 mg, 75%): 1H NMR (500 MHz, DMSO-d6) δ12.3 (br s, 1H), 10.4 (br s, 1H), 8.75 (d, 1H), 8.30 (s, 1H), 8.25 (d, 1H), 7.78 (s, 2H), 7.55 (m, 1H), 7.45 (m, 1H), 7.35 (m, 1H), 6.80 (s, 1H), 2.47 (s, 3H), 2.30 (s, 3H); MS 316.1 (M+H).
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3.3 g
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3.2 g
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

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